

Bodipy FL-C16 storage and handling best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy FL-C16

Cat. No.: B15553641

[Get Quote](#)

BODIPY FL-C16 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and application of **BODIPY FL-C16**. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle **BODIPY FL-C16**?

A: **BODIPY FL-C16** is light-sensitive and should be protected from light at all times. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least one year. Once dissolved, typically in high-quality anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.[\[1\]](#)

Q2: What is the best solvent to dissolve **BODIPY FL-C16**?

A: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of **BODIPY FL-C16**.[\[1\]](#) A stock concentration of 1 to 10 mM is typically prepared. It is important to use anhydrous DMSO as the presence of water can affect the solubility and stability of the compound.

Q3: What are the spectral properties of **BODIPY FL-C16**?

A: **BODIPY FL-C16** is a green-fluorescent probe. Its excitation and emission maxima are approximately 505 nm and 511 nm, respectively. These spectral properties make it compatible with standard fluorescein (FITC) filter sets.

Q4: Can **BODIPY FL-C16** be used for live-cell imaging?

A: Yes, **BODIPY FL-C16** is cell-permeable and widely used for live-cell imaging to study fatty acid uptake and lipid metabolism.^[2] Its high photostability and fluorescence quantum yield make it suitable for real-time monitoring of these processes.

Quantitative Data

The following table summarizes the key quantitative properties of **BODIPY FL-C16**.

Property	Value	Notes
Molar Mass	474.43 g/mol	
Excitation Maximum	~505 nm	In methanol.
Emission Maximum	~511 nm	In methanol.
Molar Extinction Coefficient	>80,000 cm ⁻¹ M ⁻¹	[3] This high value indicates strong light absorption.
Fluorescence Quantum Yield	~0.93 in methanol; ~0.9 in lipid bilayers	[4][5] The quantum yield is environmentally sensitive and increases in non-polar environments. It is significantly lower in aqueous buffers. ^[4]
Solubility in DMSO	Up to 50 mg/mL (~105 mM)	[1] Gentle warming and sonication may be required for complete dissolution at high concentrations. Use of newly opened, anhydrous DMSO is recommended for optimal solubility. ^[1]

Experimental Protocols

Detailed Protocol for Fatty Acid Uptake Assay in Cultured Cells

This protocol provides a general guideline for measuring fatty acid uptake in adherent cultured cells using **BODIPY FL-C16**. Optimization may be required for specific cell types and experimental conditions.

Materials:

- **BODIPY FL-C16** stock solution (1-10 mM in anhydrous DMSO)
- Cultured cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence plate reader assays)
- Serum-free cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are sub-confluent (70-80%) on the day of the experiment.
- Cell Starvation (Optional but Recommended): To reduce intracellular fatty acid levels, gently wash the cells with serum-free medium and then incubate them in serum-free medium for 1-2 hours at 37°C.
- Preparation of **BODIPY FL-C16** Working Solution: Dilute the **BODIPY FL-C16** stock solution in serum-free medium to the desired final working concentration. A common starting concentration is 1 μ M, but this should be optimized for your specific cell type and application (a range of 0.1-5 μ M can be tested).

- Staining: Remove the serum-free medium from the cells and add the **BODIPY FL-C16** working solution. Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.
- Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove any unbound probe.
- Imaging/Analysis:
 - Fluorescence Microscopy: Add fresh PBS or culture medium to the wells and image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC).
 - Flow Cytometry: After washing, detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS or a suitable buffer and analyze them on a flow cytometer.
 - Plate Reader: After the final wash, add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a fluorescence plate reader.
- Fixation (Optional): If fixation is required, after washing, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS before proceeding with imaging.

Troubleshooting Guide

Q: I am observing very high background fluorescence. What could be the cause and how can I reduce it?

A: High background fluorescence is a common issue and can be caused by several factors:

- Excessive Dye Concentration: Using a concentration of **BODIPY FL-C16** that is too high can lead to non-specific binding and high background.
 - Solution: Perform a concentration titration to determine the optimal concentration for your cell type that provides a good signal-to-noise ratio. Start with a lower concentration (e.g., 0.1-1 μ M).

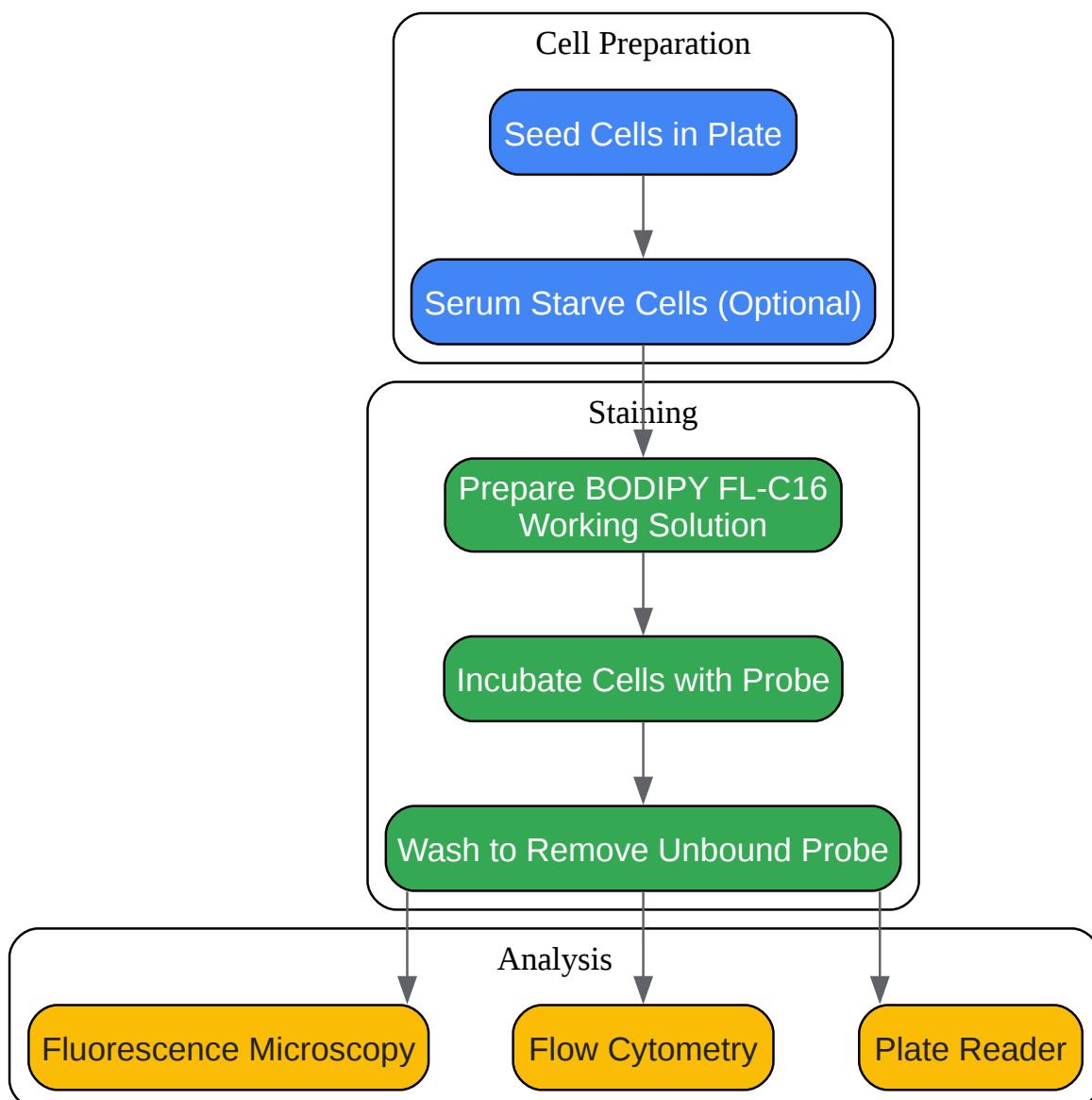
- Incomplete Washing: Residual, unbound probe in the well will contribute to background fluorescence.
 - Solution: Increase the number of wash steps (e.g., from 2 to 4) and ensure that the washing is gentle but thorough.
- Autofluorescence: Some cell types naturally exhibit autofluorescence.
 - Solution: Include an unstained control sample to measure the level of autofluorescence and subtract this from your stained samples during analysis.

Q: My fluorescence signal is weak. How can I improve it?

A: A weak signal can be due to several reasons:

- Low Dye Concentration: The concentration of **BODIPY FL-C16** may be too low for your cells to take up a detectable amount.
 - Solution: Gradually increase the concentration of the probe in your experiments.
- Short Incubation Time: The incubation time may not be sufficient for the cells to internalize enough of the probe.
 - Solution: Increase the incubation time. A time course experiment can help determine the optimal incubation period.
- Low Fatty Acid Transporter Expression: The cells you are using may have low levels of fatty acid transport proteins (FATPs) or fatty acid-binding proteins (FABPs), leading to inefficient uptake.
 - Solution: If possible, use a positive control cell line known to have high fatty acid uptake. You may also consider pretreating your cells with agents that are known to upregulate fatty acid transporters.

Q: I am concerned about photobleaching during live-cell imaging. What can I do to minimize it?

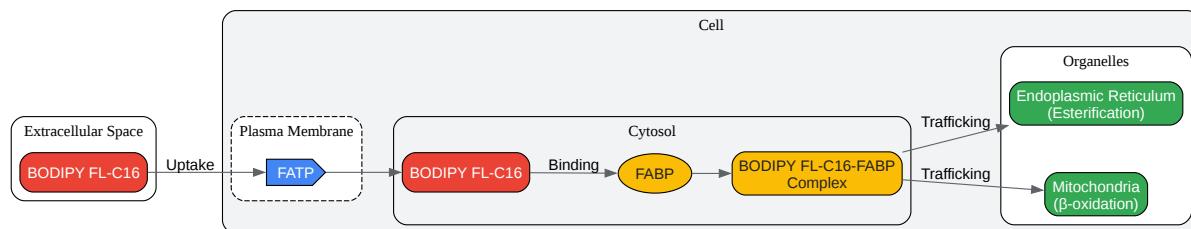

A: BODIPY dyes are generally photostable, but photobleaching can still occur, especially during long-term time-lapse imaging.

- Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
- Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
- Use an Anti-fade Mounting Medium: For fixed-cell imaging, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.
- Image Less Frequently: For time-lapse experiments, reduce the frequency of image acquisition if your experimental design allows.

Visualizations

Fatty Acid Uptake and Intracellular Trafficking Workflow

The following diagram illustrates the general workflow for a cellular fatty acid uptake experiment using **BODIPY FL-C16**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **BODIPY FL-C16** fatty acid uptake assay.

Simplified Signaling Pathway of Fatty Acid Transport and Metabolism

This diagram depicts a simplified pathway of fatty acid uptake and initial metabolism involving key proteins.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of **BODIPY FL-C16** uptake and trafficking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Bodipy FL-C16 storage and handling best practices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553641#bodipy-fl-c16-storage-and-handling-best-practices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com